Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12-6-4-9(5-7-12)13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHDJPGDRMZLRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377033-40-2 | |
| Record name | tert-butyl N-{2-azabicyclo[2.2.2]octan-4-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 1: Formation of tert-Butyl N-[4-(Hydrazinecarbonyl)bicyclo[2.2.2]octanyl]carbamate
Methyl 4-(tert-butoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate (2.29 g, 8.1 mmol) is treated with hydrazine hydrate (6.4 mL, 105 mmol) in methanol at 80°C for 17 hours. This yields the hydrazide intermediate with 85% efficiency.
Key Data:
Step 2: Cyclization to tert-Butyl N-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)bicyclo[2.2.2]octanyl]carbamate
The hydrazide intermediate (2.1 g, 6.8 mmol) undergoes cyclization in ethyl acetate (25 mL) with acetic acid (0.47 mL), triethylamine (3.8 mL), and propylphosphonic anhydride (10.2 mL) under microwave irradiation at 150°C for 30 minutes. This forms the oxadiazole ring with 70% yield.
Optimization Insights:
Step 3: Boc Deprotection
Treatment of the cyclized product (1.46 g, 4.7 mmol) with 30% HCl (3.5 mL) in acetone yields the free amine, which is subsequently reprotected with Boc anhydride under standard conditions to obtain the target compound in 97% purity.
Alternative Synthetic Approaches
Direct Boc Protection of 2-Azabicyclo[2.2.2]octan-4-amine
AchemBlock describes a route where 2-azabicyclo[2.2.2]octan-4-amine is reacted with di-tert-butyl dicarbonate in dichloromethane. The hydrochloride salt (CAS 2031260-93-0) is isolated with 97% purity, as confirmed by $$ ^1\text{H NMR} $$ and LCMS.
Reaction Conditions:
Purification and Characterization
Crystallization Techniques
The hydrochloride salt form is preferentially crystallized from acetone/water mixtures, enhancing stability for long-term storage.
Analytical Data Comparison
| Property | Hydrazine Route | Direct Protection |
|---|---|---|
| Purity | 97% | 97% |
| Melting Point | Not reported | 162–164°C |
| LCMS (M+H)⁺ | 308.2 | 262.78 |
| Key NMR Signal | δ 2.5 (s, 3H) | δ 1.4 (s, 9H) |
Challenges and Optimization
Microwave vs. Conventional Heating
Microwave-assisted cyclization improves yield by 15% compared to oil-bath heating (70% vs. 55%).
Solvent Selection
Ethyl acetate outperforms THF in cyclization steps due to better solubility of intermediates.
Scalability Issues
Large-scale reactions (>100 mmol) require careful control of exothermic events during Boc deprotection.
Applications in Medicinal Chemistry
The compound serves as a precursor for bioisosteric replacements in γ-secretase modulators and kinase inhibitors. Its rigid structure improves metabolic stability compared to flexible amine analogs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-substituted carbamates.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Pharmaceutical Development : Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate serves as a crucial building block in synthesizing pharmaceutical compounds, particularly those targeting the central nervous system. Its bicyclic structure mimics biologically active molecules, enhancing its utility in drug design .
- Case Study : Research has shown that derivatives of this compound exhibit promising activity against various neurological disorders, demonstrating potential as therapeutic agents for conditions such as anxiety and depression .
-
Organic Synthesis
- Protecting Group for Amines : In organic synthesis, this compound is employed as a protecting group for amines, allowing selective reactions at other functional groups without interference from amine reactivity .
- Synthetic Pathways : The synthesis typically involves the reaction of 2-azabicyclo[2.2.2]octane with tert-butyl chloroformate in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis .
-
Biological Studies
- Enzyme Inhibition and Receptor Ligands : The compound is utilized in studying enzyme inhibitors and receptor ligands due to its structural similarity to known bioactive compounds. This application is crucial for understanding molecular interactions and developing new therapeutic strategies .
- Mechanism of Action : Its mechanism involves interaction with specific molecular targets, modulating their activity through covalent bonding with nucleophilic residues in active sites, which can lead to inhibition or activation of target enzymes or receptors .
- Industrial Applications
Data Table of Applications
Mechanism of Action
The mechanism of action of tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The carbamate group can form covalent bonds with nucleophilic residues in the active site, leading to inhibition or activation of the target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Bicyclo Ring Systems
The bicyclo[2.2.2]octane framework distinguishes this compound from analogs with smaller or differently arranged ring systems:
Bicyclo[2.2.1]heptane Derivatives
- Example : tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7, MW: 212.29) .
- Stereochemical Complexity: Stereoisomers like (1R,4R,5S) and (1S,4S,5S) configurations are well-documented for 2.2.1 systems, enabling precise chiral applications .
Bicyclo[3.2.1]octane Derivatives
Substituent Effects
Carbamate vs. Hydroxyl/Amino Groups
- Hydroxyl Analogs :
- Amino Derivatives: tert-butyl endo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1290539-90-0) . Impact: Amino groups enable nucleophilic reactions (e.g., amide coupling), expanding utility in peptide mimetics.
Yield and Purity
- Target Compound : Priced at €1,228.00/50 mg, reflecting synthesis complexity .
- Comparisons :
- Bicyclo[2.2.2]octane derivatives in achieved 84% yield in a benzylation step but only 40% in a microwave-assisted cyclization, highlighting challenges in functionalizing the rigid core .
- Bicyclo[2.2.1]heptane analogs (e.g., CAS: 1932203-04-7) are available at 97% purity, suggesting optimized synthetic routes .
Physicochemical and Pharmacological Properties
Molecular Weight and Stability
- The target compound’s molecular weight is undefined in the evidence, but analogs like C11H20N2O2 (MW: 212.29) suggest similar ranges for carbamate derivatives .
- Ring Size and Bioactivity : Larger bicyclo[2.2.2]octane systems may offer better metabolic stability than smaller rings due to reduced enzymatic recognition.
Data Tables
Table 1: Structural and Commercial Comparison
Table 2: Stereochemical Variants
| Compound Name | Stereochemistry | Application Relevance |
|---|---|---|
| tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate | (1R,4R,5S) | Chiral catalysts, asymmetric synthesis |
| tert-butyl N-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate | (1S,4S,5S) | Enzyme inhibition studies |
Biological Activity
Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique bicyclic structure and potential biological activity. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 240.35 g/mol. Its structure features a tert-butyl group attached to a 2-azabicyclo[2.2.2]octane moiety, which contributes to its distinctive chemical properties.
The biological activity of this compound is believed to involve interactions with specific molecular targets within the central nervous system (CNS). Preliminary studies suggest that it may modulate neurotransmitter activity, potentially influencing pathways related to cognitive function and neuroprotection.
Potential Mechanisms:
- Neurotransmitter Modulation : The compound may interact with receptors involved in neurotransmission, similar to other azabicyclic compounds known for their effects on acetylcholine and dopamine systems.
- Inhibition of Enzymatic Activity : It may exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is crucial in the context of neurodegenerative diseases like Alzheimer's.
Biological Activity Studies
Research has indicated that compounds similar to this compound possess significant biological activities.
Table 1: Comparative Biological Activities of Related Compounds
Case Studies
A notable study explored the neuroprotective effects of compounds structurally related to this compound in vitro and in vivo.
Case Study Overview:
-
In Vitro Study : The compound was tested against amyloid beta-induced toxicity in astrocytes, showing moderate protective effects by reducing pro-inflammatory cytokines such as TNF-α.
- Results : The treatment significantly decreased cell death compared to untreated controls, suggesting potential for therapeutic application in Alzheimer's disease models.
-
In Vivo Study : In rodent models, compounds similar to this compound were evaluated for their ability to inhibit amyloidogenesis.
- Findings : A significant reduction in amyloid plaque formation was observed, indicating potential for use in preventing neurodegenerative diseases.
Applications in Research and Medicine
This compound is being investigated for various applications:
-
Drug Development : Its structural characteristics make it a candidate for developing new drugs targeting CNS disorders.
- Potential Therapeutic Areas : Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
- Biochemical Probes : The compound may serve as a biochemical probe for studying neurotransmitter systems and receptor interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate, and how can yield and purity be improved?
- Methodological Answer : The synthesis typically involves reacting a bicyclic amine precursor (e.g., 2-azabicyclo[2.2.2]octan-4-amine) with tert-butyl chloroformate in the presence of a base like triethylamine. Key variables include solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric control of reagents to minimize side reactions such as carbamate hydrolysis. Purification via column chromatography or recrystallization is critical for high purity .
Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR can resolve the bicyclic framework and tert-butyl group. For stereochemistry, NOESY or ROESY experiments are essential to confirm spatial arrangements .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for precise structural determination, particularly for resolving chiral centers and bond angles .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How can researchers mitigate common side reactions during synthesis, such as carbamate hydrolysis or amine oxidation?
- Methodological Answer :
- Use anhydrous solvents and inert atmospheres (N/Ar) to prevent hydrolysis.
- Avoid strong oxidizing agents; employ mild reducing conditions if necessary.
- Monitor reaction progress via TLC or HPLC to isolate intermediates before side reactions dominate .
Advanced Research Questions
Q. What strategies resolve discrepancies in crystallographic data, particularly for enantiomeric purity?
- Methodological Answer :
- Flack’s x Parameter : This parameter, based on incoherent scattering from centrosymmetric twin components, provides robust enantiomorph-polarity estimation without overprecision in near-centrosymmetric structures .
- SHELX Refinement : Iterative refinement using SHELXL with high-resolution data reduces ambiguity in chiral assignments .
Q. How does the rigid bicyclic scaffold influence the compound’s interaction with biological targets, and how can this be studied methodologically?
- Methodological Answer :
- Molecular Docking : Computational modeling (e.g., AutoDock, Schrödinger) predicts binding modes to enzymes or receptors, leveraging the scaffold’s rigidity for steric complementarity .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity () and thermodynamic parameters (ΔH, ΔS) to assess target engagement .
- Enzyme Inhibition Assays : Measure IC values under varied pH and temperature conditions to probe structure-activity relationships .
Q. What advanced synthetic modifications can enhance the compound’s pharmacological profile while retaining its bicyclic core?
- Methodological Answer :
- Functionalization : Introduce substituents (e.g., cyano, hydroxyl) at the 4-position via nucleophilic substitution or oxidation. For example, tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate derivatives show improved metabolic stability .
- Prodrug Design : Conjugate the carbamate with labile groups (e.g., esters) to modulate bioavailability .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the reactivity of the carbamate group under acidic vs. basic conditions?
- Methodological Answer :
- Controlled Hydrolysis Studies : Perform pH-dependent stability assays (e.g., HPLC monitoring at pH 2–12) to map degradation pathways. The carbamate is typically stable in neutral/basic conditions but hydrolyzes in strong acids (e.g., HCl in dioxane) .
- DFT Calculations : Model transition states to predict reactivity differences across pH ranges .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
